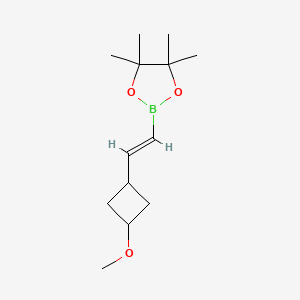
2-(2-(3-Methoxycyclobutyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(3-methoxycyclobutyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters. Boronic esters are known for their versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This compound features a cyclobutyl ring substituted with a methoxy group, an ethenyl linkage, and a dioxaborolane moiety, making it a valuable intermediate in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3-methoxycyclobutyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a [2+2] cycloaddition reaction involving an alkene and a suitable diene.
Ethenylation: The ethenyl linkage can be introduced through a Wittig reaction or a Heck coupling reaction.
Formation of the Dioxaborolane Moiety: The final step involves the formation of the dioxaborolane ring, which can be achieved through the reaction of a boronic acid with a diol under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-[2-(3-methoxycyclobutyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the ethenyl linkage to an ethyl group.
Substitution: The methoxy group can be substituted with other nucleophiles.
Cross-Coupling Reactions: The boronic ester moiety makes it suitable for Suzuki-Miyaura coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Cross-Coupling: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically used in Suzuki-Miyaura coupling.
Major Products
Oxidation: Alcohols or ketones.
Reduction: Ethyl-substituted derivatives.
Substitution: Various substituted cyclobutyl derivatives.
Cross-Coupling: Biaryl or styrene derivatives.
Scientific Research Applications
2-[2-(3-methoxycyclobutyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-[2-(3-methoxycyclobutyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to participate in various chemical reactions due to the presence of the boronic ester moiety. This moiety can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in organic synthesis. The compound’s reactivity is influenced by the electronic and steric properties of the substituents on the cyclobutyl ring and the ethenyl linkage.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Another boronic acid derivative used in Suzuki-Miyaura coupling.
Cyclobutylboronic Acid: Similar structure but lacks the methoxy and ethenyl groups.
Methoxycyclobutylboronic Acid: Similar structure but lacks the ethenyl linkage.
Uniqueness
2-[2-(3-methoxycyclobutyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a cyclobutyl ring, a methoxy group, an ethenyl linkage, and a dioxaborolane moiety. This unique structure imparts distinct reactivity and makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C13H23BO3 |
|---|---|
Molecular Weight |
238.13 g/mol |
IUPAC Name |
2-[(E)-2-(3-methoxycyclobutyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H23BO3/c1-12(2)13(3,4)17-14(16-12)7-6-10-8-11(9-10)15-5/h6-7,10-11H,8-9H2,1-5H3/b7-6+ |
InChI Key |
LTEWWFGMOYNKJC-VOTSOKGWSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2CC(C2)OC |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2CC(C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


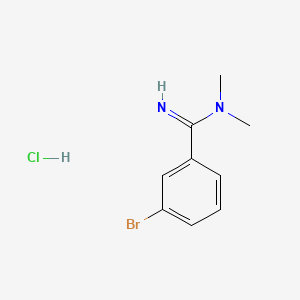
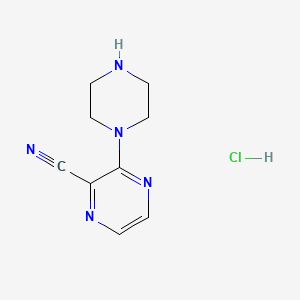
![{4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-yl}methanamine](/img/structure/B13488728.png)
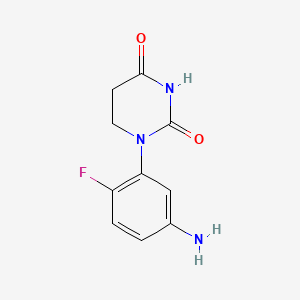
![(2R)-2-[(Tert-butoxy)carbonylamino]-2-[2-(trifluoromethoxy)phenyl]acetic acid](/img/structure/B13488741.png)
![Methyl 7-oxospiro[3.4]octane-6-carboxylate](/img/structure/B13488748.png)
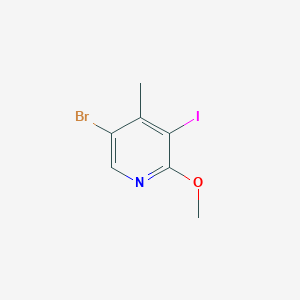
![N-[4-(2-aminoethyl)phenyl]methanesulfonamide hydrochloride](/img/structure/B13488763.png)
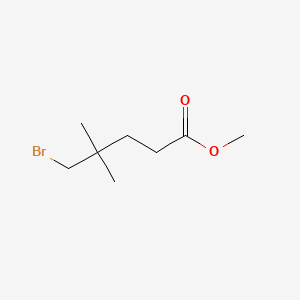
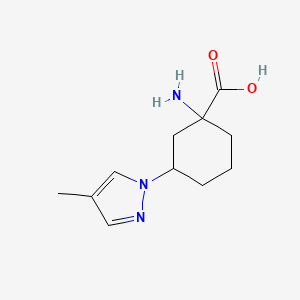
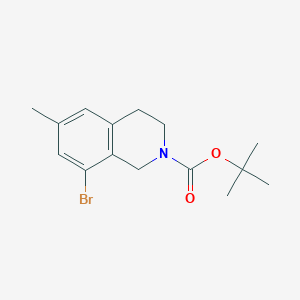
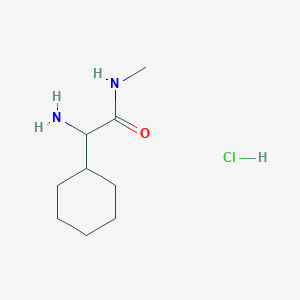
![3-[(4H-1,2,4-triazol-3-yl)methyl]benzoic acid](/img/structure/B13488833.png)
![6-Oxospiro[3.3]heptane-2-carbaldehyde](/img/structure/B13488837.png)
